Subnanomolar Potency Threshold for ADC Payloads
Eg5-IN-2 demonstrates biochemical inhibition of Eg5 with an IC50 of less than 0.5 nM, placing it among the most potent imidazole-based KSP inhibitors disclosed to date . In comparison, earlier-generation substituted imidazole KSP inhibitors described in the EP1912972 patent family exhibit IC50 values spanning from 11 nM to >100 nM in analogous enzymatic assays [1]. The >20-fold improvement in potency reflects optimization of the 2,5-difluorophenyl substitution and the introduction of the (3S,4R)-4-fluoropyrrolidine moiety [2].
| Evidence Dimension | Biochemical inhibition potency (IC50) against Eg5/KSP |
|---|---|
| Target Compound Data | IC50 < 0.5 nM |
| Comparator Or Baseline | Representative imidazole KSP inhibitor from EP1912972 series: IC50 = 11 nM (most potent exemplar); typical range 11-100+ nM |
| Quantified Difference | >20-fold more potent than the 11 nM comparator; >200-fold more potent than typical in-class analogs |
| Conditions | Enzymatic assay measuring Eg5/KSP ATPase activity inhibition |
Why This Matters
Subnanomolar potency is a prerequisite for ADC payloads where systemic exposure is minimized and each internalized conjugate must deliver sufficient cytotoxic effect; Eg5-IN-2 meets this threshold while many in-class KSP inhibitors do not.
- [1] EP 1912972 B1. Substituted imidazole compounds as KSP inhibitors. Example compounds with IC50 values. View Source
- [2] US 9,617,217 B2. Compound, production method therefor, and use of said compound. Microbial Chemistry Research Foundation. View Source
